Technical Documentation Center

Butanoic acid, 2-(aminooxy)- Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Butanoic acid, 2-(aminooxy)-
  • CAS: 4385-95-9

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Bioconjugation Applications of Butanoic acid, 2-(aminooxy)-

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, physicochemical profiling, and self-validating protocols. As a Senior Application Scientist in bioconjuga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, physicochemical profiling, and self-validating protocols.

As a Senior Application Scientist in bioconjugation and drug development, I frequently design bioorthogonal strategies to link complex macromolecules. Butanoic acid, 2-(aminooxy)- (CAS: 4385-95-9) is a cornerstone reagent in this domain. Unlike standard amino acids, the presence of an aminooxy group ( −O−NH2​ ) fundamentally alters the molecule's electronic landscape, transforming it into a highly chemoselective nucleophile ideal for oxime ligation[1][2].

This whitepaper deconstructs the physicochemical properties of 2-(aminooxy)butanoic acid, explains the quantum-chemical causality behind its reactivity, and provides a field-proven, self-validating protocol for its application in bioconjugation.

Nomenclature and Chemical Identifiers

Before deploying any reagent in a GMP or highly regulated research environment, establishing exact chemical identity is paramount. The table below consolidates the primary identifiers for this compound[1].

DescriptorValue
IUPAC Name 2-aminooxybutanoic acid
CAS Registry Number 4385-95-9
PubChem CID 437530
SMILES CCC(C(=O)O)ON
InChIKey DHYFJVNHHMNOMK-UHFFFAOYSA-N
Common Synonyms 2-(Aminooxy)butyric acid; α -aminooxybutyric acid

Physicochemical Properties & Mechanistic Causality

The utility of 2-(aminooxy)butanoic acid in drug development is entirely dictated by its physicochemical profile. Table 2 summarizes these metrics, but more importantly, explains the causality behind why these numbers matter in a wet-lab setting[1][2][3].

PropertyValueCausality / Practical Significance
Molecular Weight 119.12 g/mol Its low molecular footprint minimizes steric hindrance, allowing it to access buried reactive sites on folded proteins.
Monoisotopic Mass 119.0582 DaCritical for mass spectrometry validation. Successful oxime condensation yields a precise +101.05 Da mass shift on the target.
XLogP3 -2.4Highly hydrophilic. Ensures excellent aqueous solubility, preventing protein precipitation during native-state labeling.
Polar Surface Area 72.6 ŲDriven by the carboxyl and aminooxy groups, ensuring the molecule remains solvent-exposed when incorporated into peptide chains.
Aminooxy pKa ~4.5 - 5.0The critical parameter. Allows the nucleophile to remain unprotonated and reactive at mildly acidic pH (pH 4.5-6.0), where primary amines (pKa ~10.5) are fully protonated and unreactive.
The "Alpha Effect" and Nucleophilic Superiority

The defining feature of this molecule is the Alpha Effect . In a standard primary amine, the nitrogen lone pair is the sole nucleophilic center. In an aminooxy group, the adjacent electronegative oxygen atom possesses its own lone pairs. The electrostatic repulsion between the oxygen and nitrogen lone pairs raises the ground-state energy of the nitrogen electrons. This dramatically lowers the pKa to ~5.0[3] and exponentially increases its nucleophilicity at physiological or mildly acidic pH[2].

AlphaEffect A Adjacent Oxygen Atom (Electronegative) B Lone Pair Repulsion & Inductive Effect A->B C Lowered pKa (~4.5-5.0) Unprotonated at pH 5 B->C D Enhanced Nucleophilicity (The Alpha Effect) C->D

Fig 1. Logical flow demonstrating how the alpha effect enhances aminooxy nucleophilicity.

Self-Validating Protocol: Chemoselective Oxime Ligation

To ensure scientific integrity, experimental workflows cannot rely on blind faith; they must be self-validating. The following protocol describes the conjugation of 2-(aminooxy)butanoic acid to an aldehyde-tagged protein.

Causality of Design: We conduct this reaction at pH 4.5. At this pH, the target protein's native lysine residues (pKa ~10.5) are completely protonated ( −NH3+​ ) and inert. Only the aminooxy group (pKa ~5.0) remains sufficiently unprotonated to attack the aldehyde, ensuring 100% chemoselectivity[2][3]. We utilize aniline as a catalyst because it forms a highly reactive Schiff base intermediate that is rapidly displaced by the aminooxy group, accelerating the reaction from days to hours.

Step-by-Step Methodology
  • Step 1: Reagent Preparation Dissolve 2-(aminooxy)butanoic acid in 100 mM Sodium Acetate buffer (pH 4.5) to a final concentration of 10 mM.

  • Step 2: Target Solubilization Prepare the aldehyde-tagged target protein at 1 mg/mL in the identical pH 4.5 buffer.

  • Step 3: Catalyzed Ligation Combine the protein and aminooxy reagent at a 1:10 molar ratio. Add aniline to a final concentration of 10 mM to catalyze the transimination. Incubate at 25°C.

  • Step 4: Kinetic Self-Validation (The Checkpoint) Do not assume completion. Extract 10 µL aliquots at t=0 , t=1h , and t=2h . Immediately quench each aliquot by adding 1 µL of 10% Trifluoroacetic acid (TFA) to drop the pH below 2.0, fully protonating the aminooxy group and halting the reaction.

  • Step 5: Orthogonal Verification (LC-MS) Inject the quenched aliquots into an LC-MS. You must observe the progressive disappearance of the starting protein mass and the appearance of a +101.05 Da mass shift (Mass of reagent [119.06 Da] minus dehydrated water[18.01 Da]). The time-course data validates both the mechanism and the yield.

Workflow cluster_0 Phase 1: Reagent Preparation cluster_1 Phase 2: Oxime Ligation cluster_2 Phase 3: Self-Validation N1 2-(Aminooxy)butanoic acid (10 mM, pH 4.5 Buffer) N3 Mix at 10:1 Molar Ratio Add 10 mM Aniline Catalyst N1->N3 N2 Aldehyde-Tagged Target (1 mg/mL, pH 4.5 Buffer) N2->N3 N4 Incubate at 25°C (1-4 hours) N3->N4 N5 Kinetic Aliquots (t=0, 1h, 2h) Quench with 0.1% TFA N4->N5 N6 LC-MS Analysis Verify +101.05 Da Mass Shift N5->N6

Fig 2. Self-validating experimental workflow for chemoselective oxime ligation.

Conclusion

Butanoic acid, 2-(aminooxy)- is far more than a simple aliphatic acid; it is a precision tool for bioorthogonal chemistry. By leveraging the alpha effect, researchers can achieve highly specific conjugations at mildly acidic pHs that leave native biological architectures untouched. Adhering to the self-validating kinetic protocols outlined above ensures that your bioconjugation pipelines remain robust, reproducible, and analytically sound.

References

  • Title: Butanoic acid, 2-(aminooxy)- (Compound Summary for CID 437530) Source: PubChem, National Center for Biotechnology Information, U.S. National Library of Medicine URL: [Link]

  • Title: On the interpretation of Raman spectra of 1-aminooxy-spermine/DNA complexes Source: Nucleic Acids Research, Oxford Academic URL: [Link]

  • Title: A Single-step Reaction for Glycosylation of Aminooxy Peptides Source: KU ScholarWorks, University of Kansas URL: [Link]

Sources

Exploratory

Topic: The Metabolic Pathway of Butanoic acid, 2-(aminooxy)- (Avibactam) in Mammalian Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals A Senior Application Scientist's Synthesis of Evidence and Experimental Rationale Abstract Introduction: Avibactam and the Premi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Synthesis of Evidence and Experimental Rationale

Abstract

Introduction: Avibactam and the Premise of Metabolism

Avibactam is a diazabicyclooctane derivative that potently inhibits a wide range of serine β-lactamases, including Ambler class A, class C, and some class D enzymes.[3][4] It is used in combination with β-lactam antibiotics, such as ceftazidime, to restore their activity against resistant pathogens.[5] The initial hypothesis for any small molecule entering human circulation is that it will be subject to metabolic transformation by Phase I (e.g., cytochrome P450 enzymes) and Phase II (e.g., conjugation) enzyme systems.[6][7] However, extensive investigation into avibactam has revealed a striking exception to this rule.

The Core Finding: A Near-Complete Absence of Metabolic Transformation

The most critical takeaway for any scientist studying avibactam is that it does not undergo significant metabolism in humans.[3] A pivotal human mass balance study, the gold standard for determining a drug's disposition, provides the most compelling evidence. In this study, healthy male subjects were administered a single intravenous infusion of radiolabeled (¹⁴C) avibactam.[3]

The results were unequivocal:

  • Over 97% of the administered radioactive dose was recovered in the urine within 96 hours. [3]

  • Virtually all of the recovered substance was unchanged, parent avibactam. [3][8]

  • Analysis of plasma and urine samples showed no evidence of metabolites. [3]

This demonstrates that the compound passes through the mammalian system structurally intact, rendering traditional metabolic pathway mapping inapplicable.

Quantitative Data from Human Mass Balance Study

ParameterFindingSource
Total Recovery >97% of administered dose[3]
Primary Matrix Urine[3]
Form of Recovered Drug Unchanged Avibactam[3][8]
Evidence of Metabolites None detected in plasma or urine[3]

The True Physiological Pathway: Active Renal Excretion

With metabolism ruled out, the primary determinant of avibactam's pharmacokinetics is its elimination from the body. Renal excretion is the major and almost exclusive pathway for its clearance.[5][9][10] This process is more complex than simple filtration, involving active transport by specific cellular machinery in the kidneys.

Mechanism of Renal Clearance

Avibactam's clearance from the blood exceeds the rate of glomerular filtration, which strongly indicates that active tubular secretion is involved.[3] In vitro studies using human embryonic kidney 293 (HEK293) cells engineered to express specific transporters identified the key players:

  • Organic Anion Transporter 1 (OAT1)

  • Organic Anion Transporter 3 (OAT3)

Avibactam was confirmed to be a substrate for both OAT1 and OAT3.[3] These transporters are located on the basolateral membrane of renal proximal tubule cells and are responsible for taking up anions, like avibactam, from the blood into the tubule cells for subsequent secretion into the urine. This active transport mechanism is efficient and accounts for the drug's rapid elimination.

G cluster_blood Bloodstream (Peritubular Capillary) cluster_cell Renal Proximal Tubule Cell cluster_urine Urine (Tubular Lumen) Avibactam_Blood Avibactam OATs OAT1 / OAT3 Transporters Avibactam_Blood->OATs Active Uptake Avibactam_Intra Intracellular Avibactam OATs->Avibactam_Intra Apical_Transporter Apical Transporter (Unspecified) Avibactam_Intra->Apical_Transporter Secretion Avibactam_Urine Excreted Avibactam (Unchanged) Apical_Transporter->Avibactam_Urine

Figure 1. Avibactam's renal excretion pathway via OAT transporters.

Methodologies for Assessing Metabolic Stability

Core Protocol: Human Mass Balance and Metabolite Profiling

This is the definitive study to determine a drug's overall disposition.

  • Synthesis of Radiolabeled Compound: A version of the drug (e.g., avibactam) is synthesized to include a radioactive isotope, typically ¹⁴C or ³H, at a metabolically stable position.

  • Dosing and Sample Collection: A single dose is administered to a small cohort of healthy volunteers. All biological matrices—plasma, whole blood, urine, and feces—are collected at predetermined intervals over a period sufficient to ensure near-complete recovery (e.g., 96 hours or more).[3]

  • Total Radioactivity Measurement: The total amount of radioactivity in each sample is quantified using liquid scintillation counting. This determines the percentage of the dose recovered and the primary routes and rate of excretion.

  • Metabolite Profiling: Samples (especially from the primary excretion matrix, like urine) are analyzed using High-Performance Liquid Chromatography (HPLC) with an in-line radiodetector. This separates all radioactive components.

  • Structural Identification: The separated radioactive peaks are then subjected to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By comparing the mass and fragmentation pattern of each peak to that of a non-labeled reference standard of the parent drug, one can determine if the radioactivity corresponds to the parent drug or a metabolite. For avibactam, only the parent drug peak was found.[3]

G Start Administer ¹⁴C-Avibactam to Healthy Volunteers Collect Collect Plasma, Urine, Feces over 96h Start->Collect Quantify Quantify Total Radioactivity (Liquid Scintillation) Collect->Quantify Separate Separate Radioactive Components (Radio-HPLC) Quantify->Separate Identify Identify Structures (LC-MS/MS) Separate->Identify Result Result: Compare to Parent Avibactam Standard Identify->Result

Figure 2. Workflow for a human mass balance and metabolite profiling study.

In Vitro Corroboration

To proactively assess metabolic liability and drug-drug interaction (DDI) potential, a panel of in vitro assays is essential. For avibactam, these tests confirmed the in vivo findings.

  • Cytochrome P450 (CYP) Inhibition/Induction Assays: Avibactam was incubated with human liver microsomes and a panel of recombinant CYP enzymes. No significant inhibition or induction was observed, indicating a very low probability of it affecting the metabolism of other drugs that are CYP substrates.[3]

  • Transporter Screening: Avibactam was tested for its potential as a substrate or inhibitor of a wide array of membrane transport proteins expressed in cell lines. This is how its specific interaction with OAT1 and OAT3 was discovered, while interactions with many other transporters were ruled out.[3]

Clinical and Pharmacological Implications

The absence of metabolism has direct and significant consequences for the clinical application of avibactam.

  • Low Potential for Metabolic Drug-Drug Interactions: Because avibactam does not interact with the CYP450 enzyme system, it has a very limited propensity for drug-drug interactions involving this common metabolic pathway.[3] This is a favorable safety characteristic, especially in critically ill patients who are often on multiple medications.

  • Critical Role of Renal Function: The pharmacokinetic profile of avibactam is almost entirely dependent on kidney function.[10] In patients with renal impairment, clearance decreases, leading to increased drug exposure and a longer half-life.[8] Therefore, dose adjustment based on creatinine clearance is mandatory for patients with impaired renal function to avoid potential toxicity and ensure safety.[8]

  • Predictable Pharmacokinetics: The lack of metabolism contributes to low pharmacokinetic variability between individuals (with normal renal function), making its behavior in the body predictable and reliable. Its elimination half-life is approximately 1.4-3.2 hours.[10]

  • Consistent Safety Profile: The overall safety profile of ceftazidime-avibactam is consistent with the well-established profile of ceftazidime monotherapy.[1][11] No new or unexpected safety signals attributable to avibactam or its (non-existent) metabolites have been identified in extensive clinical trials.[1][12]

Conclusion

The metabolic pathway of Butanoic acid, 2-(aminooxy)- (avibactam) in mammalian cells is a pathway of non-metabolism. The compound is a case study in metabolic stability, traversing the human body and being eliminated almost entirely unchanged. Its disposition is governed not by enzymatic transformation but by active transport into the urine via the renal transporters OAT1 and OAT3. This characteristic grants it a favorable safety profile with a low risk of metabolic drug-drug interactions, but places a critical emphasis on patient renal function for appropriate dosing. For researchers in drug development, avibactam serves as a powerful example that while metabolic pathways are a primary consideration, the absence of such pathways is an equally important and defining characteristic of a drug's ultimate clinical performance.

References

  • Das, S., et al. (2014). Assessment of the mass balance recovery and metabolite profile of avibactam in humans and in vitro drug-drug interaction potential. Drug Metabolism and Disposition, 42(5), 932-942. [Link]

  • Carmeli, Y., et al. (2020). Safety Profile of Ceftazidime–Avibactam: Pooled Data from the Adult Phase II and Phase III Clinical Trial Programme. Drug Safety, 43, 751–766. [Link]

  • Giri, P., Patel, H., & Srinivas, N. R. (2018). Review of Clinical Pharmacokinetics of Avibactam, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime. Drug Research, 69(02), 61-70. [Link]

  • Giri, P., et al. (2018). Review of Clinical Pharmacokinetics of Avibactam, A Newly Approved non-β lactam β-lactamase Inhibitor Drug, In Combination Use With Ceftazidime. PubMed. [Link]

  • U.S. Food and Drug Administration. (2015). AVYCAZ (ceftazidime and avibactam) for injection, for intravenous use. [Link]

  • Coleman, K. (2016). The Road to Avibactam: The First Clinically Useful Non-β-Lactam Working Somewhat Like a β-Lactam. Journal of Medicinal Chemistry, 59(13), 5947-5964. [Link]

  • Merdjan, H., et al. (2017). Phase 1 Study Assessing the Pharmacokinetic Profile and Safety of Avibactam in Patients With Renal Impairment. Journal of Clinical Pharmacology, 57(2), 213-222. [Link]

  • Smith, J., et al. (2022). Pharmacokinetics and Safety of Ceftazidime-Avibactam in Neonates and Young Infants: A Phase 2a, Multicenter Prospective Trial. Clinical Infectious Diseases. [Link]

  • Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668. [Link]

  • Berkhout, J., et al. (2018). Avibactam Pharmacokinetic/Pharmacodynamic Targets. Antimicrobial Agents and Chemotherapy, 62(6), e02288-17. [Link]

  • Coughtrie, M. (2011). PHASE II DRUG METABOLIZING ENZYMES. ResearchGate. [Link]

  • Trouillas, M., et al. (2020). The Modulation of Phase II Drug-Metabolizing Enzymes in Proliferating and Differentiated CaCo-2 Cells by Hop-Derived Prenylflavonoids. Molecules, 25(14), 3254. [Link]

Sources

Protocols & Analytical Methods

No content available

This section has no published content on the current product page yet.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in 2-(Aminooxy)butanoic Acid Synthesis

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Diagnostic Overview Welcome to the Technical Support Center.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Diagnostic Overview

Welcome to the Technical Support Center. This guide is designed to resolve low-yield bottlenecks encountered during the synthesis of 2-(aminooxy)butanoic acid (an α -aminooxy acid). The standard synthetic route relies on the Gabriel-type O-alkylation of N-hydroxyphthalimide (NHPI) with an α -bromo ester, followed by deprotection[1]. While conceptually straightforward, this pathway is fraught with chemoselectivity issues, including competing elimination reactions and challenging zwitterion isolation.

Below is the mechanistic workflow identifying the critical failure points where yield is typically lost.

Workflow Start Ethyl 2-bromobutanoate + N-Hydroxyphthalimide Step1 Step 1: Alkylation (K2CO3, DMF) Start->Step1 Int Ethyl 2-(phthalimidooxy) butanoate Step1->Int S_N2 Substitution Fail1 Ethyl crotonate (Elimination Byproduct) Step1->Fail1 E2 Elimination (High Temp/Strong Base) Step2 Step 2: Deprotection (Hydrazine or HCl) Int->Step2 Product 2-(aminooxy)butanoic acid (Target) Step2->Product Selective Cleavage Fail2 Hydrazide Derivative (Amidation Byproduct) Step2->Fail2 Ester Attack (Excess N2H4)

Synthetic workflow for 2-(aminooxy)butanoic acid highlighting critical failure points.

Phase 1: Alkylation (O-Alkylation of NHPI)

Q: Why is my yield of the phthalimidooxy intermediate <30%, and why does my crude NMR show alkene peaks? A: You are observing a competing E2 elimination reaction. The α -carbon of ethyl 2-bromobutanoate is secondary, making it highly susceptible to dehydrohalogenation. If you use a hard, strong base (like NaH or DBU) or elevate the temperature above 50°C, the base will abstract a β -proton rather than facilitating the desired SN​2 displacement by the bulky phthalimide anion.

Causality & Solution: To drive the reaction toward substitution, you must use a milder base (such as anhydrous K2​CO3​ ) in a polar aprotic solvent (DMF or DMSO) at room temperature. The polar solvent enhances the nucleophilicity of the NHPI anion, allowing the SN​2 pathway to outcompete E2 elimination even at lower temperatures.

Table 1: Effect of Base and Solvent on Substitution vs. Elimination Yields

Base (Equivalents)SolventTemperature (°C)Substitution Yield (%)Elimination Yield (%)
NaH (1.2 eq)THF6515%75%
DBU (1.5 eq)ACN5030%55%
TEA (2.0 eq)DCM2540%<5% (Incomplete)
K₂CO₃ (1.5 eq) DMF 25 85% <5%

Phase 2: Deprotection & Isolation

Q: During hydrazinolysis, my ester is converting into a hydrazide, ruining the final yield. How do I prevent this? A: Hydrazine is an aggressive, unhindered nucleophile. While it excels at cleaving the phthalimide protecting group via the Ing-Manske procedure, it will simultaneously attack the ethyl ester of your intermediate, forming an unwanted 2-(aminooxy)butanehydrazide byproduct.

Causality & Solution: You have two options to bypass this chemoselectivity issue. The first is a two-step deprotection: mildly hydrolyze the ester first using LiOH, then perform the hydrazinolysis[2]. The second, more robust method is to abandon hydrazine entirely and use global acid hydrolysis (6M HCl at reflux). This simultaneously hydrolyzes the ester and cleaves the phthalimide group, yielding the target aminooxy acid hydrochloride salt and insoluble phthalic acid.

Q: I used the acid hydrolysis route, but I am losing all my product during the aqueous workup. How do I isolate it? A: 2-(aminooxy)butanoic acid is a highly polar zwitterion at neutral pH, making it virtually impossible to extract into organic solvents like ethyl acetate or DCM.

Causality & Solution: You must rely on ion-exchange chromatography or isoelectric precipitation. By loading the aqueous mixture onto a strong cation-exchange resin (e.g., Dowex 50W in H+ form), the protonated aminooxy group binds to the resin. Washing with water removes all non-basic impurities (like residual phthalic acid), and subsequent elution with 1M aqueous ammonia releases the pure zwitterionic product.

Logic Issue Low Yield in Target Synthesis Check1 Check Step 1 NMR: Are alkene peaks present? Issue->Check1 Sol1 Switch to milder base (K2CO3) & lower temp to 25°C Check1->Sol1 Yes (E2 Elimination) Check2 Check Step 2 MS: Is M+32 (Hydrazide) present? Check1->Check2 No Sol1->Check2 Sol2 Switch to Acid Hydrolysis (6M HCl, Reflux) Check2->Sol2 Yes (Amidation) Success Optimal Yield Achieved Check2->Success No Sol2->Success

Troubleshooting logic tree for identifying and resolving low yield bottlenecks.

Standardized Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(phthalimidooxy)butanoate (Optimized Alkylation)

Self-Validation Checkpoint: The reaction mixture should turn deep red upon the addition of K2​CO3​ , confirming the deprotonation of NHPI. As the alkylation proceeds, the color will gradually shift to a pale yellow.

  • Charge a flame-dried round-bottom flask with N-hydroxyphthalimide (1.0 eq) and anhydrous DMF (0.5 M concentration).

  • Add anhydrous K2​CO3​ (1.5 eq) portion-wise at room temperature. Stir for 15 minutes until a deep red color develops.

  • Dropwise add ethyl 2-bromobutanoate (1.1 eq) over 10 minutes to prevent localized heating.

  • Stir the reaction mixture at 25°C for 12 hours under an inert atmosphere (N₂ or Ar).

  • Quench the reaction by pouring it into ice-cold distilled water (3x the volume of DMF).

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Hexanes:EtOAc 4:1) to afford the intermediate.

Protocol 2: Global Deprotection & Zwitterion Isolation (Acid Hydrolysis Route)

Self-Validation Checkpoint: During reflux, the initial suspension will clear. As the phthalimide group is cleaved, a heavy white precipitate of phthalic acid will form, visually confirming reaction progress.

  • Suspend the purified ethyl 2-(phthalimidooxy)butanoate (1.0 eq) in 6M HCl (10 mL/mmol) in a round-bottom flask equipped with a reflux condenser.

  • Reflux the mixture at 105°C for 12 hours.

  • Cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize the precipitation of the phthalic acid byproduct.

  • Filter the mixture through a Celite pad to remove the phthalic acid. Wash the filter cake with a minimal amount of ice-cold 6M HCl.

  • Concentrate the filtrate under reduced pressure to yield 2-(aminooxy)butanoic acid hydrochloride as a viscous oil.

  • Desalting/Free-basing: Dissolve the residue in 5 mL of distilled water and load it onto a Dowex 50W (H+ form) cation-exchange column.

  • Wash the column with distilled water until the eluent is neutral (pH ~7).

  • Elute the zwitterionic product using 1M aqueous ammonia.

  • Lyophilize the ammonia fractions to obtain pure 2-(aminooxy)butanoic acid as a white solid.

References

  • Title: α -Aminooxyacetic acid derivatives acting as pro-drugs against Mycobacterium tuberculosis Source: ResearchGate URL
  • Title: O-((Ferrocenyl)(3-fluorophenyl)methyl)

Sources

Optimization

Advanced purification methods for crude Butanoic acid, 2-(aminooxy)- mixtures

Welcome to the technical support center for the advanced purification of crude 2-(aminooxy)butanoic acid and its mixtures. This guide is designed for researchers, chemists, and drug development professionals who are navi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the advanced purification of crude 2-(aminooxy)butanoic acid and its mixtures. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this unique and reactive molecule. As a zwitterionic compound with a highly nucleophilic aminooxy group, 2-(aminooxy)butanoic acid presents distinct challenges that require carefully considered purification strategies. This document moves beyond standard protocols to provide in-depth, field-proven insights into troubleshooting common issues, explaining the chemical principles behind each recommendation.

Section 1: Understanding the Core Challenges

Purifying 2-(aminooxy)butanoic acid is not a trivial task. The molecule's inherent properties dictate the difficulties you will likely encounter. Understanding these is the first step toward designing a robust purification workflow.

  • Zwitterionic Nature: The molecule possesses both a carboxylic acid (pKa ~2-3) and a basic aminooxy group (pKa ~4-5). This means that over a wide pH range, it exists as a zwitterion—a neutral molecule with a positive and a negative charge. This leads to high polarity, excellent water solubility, and very poor solubility in common organic solvents, complicating both crystallization and extraction.[1]

  • Reactive Aminooxy Moiety: The -ONH₂ group is highly nucleophilic and susceptible to reaction with stray aldehydes and ketones.[2][3] This includes common laboratory solvents like acetone, which can lead to the formation of oxime impurities that are difficult to remove.

  • Process-Related Impurities: Synthesis of 2-(aminooxy)butanoic acid can introduce a variety of impurities, including unreacted starting materials (e.g., 2-bromobutanoic acid or protected precursors), reagents, and by-products from deprotection steps.[4][5]

  • Hygroscopicity and Stability: The polar, salt-like nature of the zwitterion can make it hygroscopic. Furthermore, the aminooxy group can be unstable under certain pH conditions, particularly outside the neutral to slightly acidic range.[6][7]

Section 2: Troubleshooting Guide by Purification Method

This section is formatted as a series of questions and answers, addressing specific problems you might encounter with common purification techniques.

Crystallization & Recrystallization

Q1: My 2-(aminooxy)butanoic acid won't crystallize from my aqueous solution. I've tried concentrating it, but it just becomes an oil. What's wrong?

Answer: This is a classic problem when crystallizing zwitterionic compounds like amino acids.[1][8] The strong intermolecular ionic interactions that make it soluble in water also inhibit the formation of a well-ordered crystal lattice.

  • Causality: At most pH values, your compound is a highly polar salt. Oiling out occurs when the concentration of the solute exceeds its solubility limit, but the energy barrier to form a stable crystal nucleus is too high.

  • Solution 1: pH Adjustment to the Isoelectric Point (pI): The key is to minimize the net charge of the molecule, which occurs at its isoelectric point (pI). At the pI, the molecule has zero net charge, which significantly reduces its solubility in water.

    • Dissolve the crude material in a minimum amount of deionized water.

    • Slowly titrate the solution with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) while monitoring the pH.

    • You should observe precipitation as you approach the pI (typically in the pH 3-5 range). The point of maximum precipitation is your target.

    • Stir the resulting slurry at a reduced temperature (e.g., 4°C) to maximize crystal growth.

  • Solution 2: Anti-Solvent Addition: Once you have adjusted the pH to the pI, you can further decrease solubility by adding a water-miscible organic solvent (an "anti-solvent").

    • Common choices include isopropanol, ethanol, or acetone.[8] Caution: Use acetone with care due to the reactivity of the aminooxy group; ensure the solution is cold and precipitation is rapid to minimize oxime formation.[2]

    • Add the anti-solvent dropwise to the aqueous solution (at its pI) at room temperature or 4°C until you observe persistent turbidity, then allow it to stand for crystallization.

Q2: I managed to get crystals, but my yield is very low, and the purity hasn't improved much. What should I do?

Answer: This suggests that either your crystallization conditions are not optimal or that the impurities have very similar properties to your target compound.

  • Causality: Low yield is often due to residual high solubility, even at the pI. Poor purification indicates that impurities are co-crystallizing.

  • Solution 1: Optimize the Solvent System: A single anti-solvent may not be selective enough. Experiment with ternary systems, such as water/ethanol/ethyl acetate, to fine-tune the polarity and achieve differential solubility between your product and impurities.

  • Solution 2: Activated Carbon Treatment: If you suspect colored or highly polar, non-crystalline impurities, a pre-treatment step can be effective.

    • Dissolve the crude product in water.

    • Add a small amount (1-2% w/w) of activated carbon.

    • Heat the mixture gently (e.g., 40-50°C) for 15-30 minutes.

    • Filter the hot solution through a pad of Celite® to remove the carbon.

    • Proceed with pH adjustment and crystallization as described above.

  • Solution 3: Consider a Different Primary Purification Method: If impurities are structurally very similar, crystallization alone may not be sufficient. It is often best used as a final polishing step after chromatographic purification.

Liquid-Liquid Extraction

Q3: I can't extract my compound from the aqueous reaction mixture into an organic solvent. It stays in the aqueous layer regardless of the solvent I use.

Answer: This is expected. The zwitterionic nature of 2-(aminooxy)butanoic acid makes it virtually insoluble in common, water-immiscible organic solvents like ethyl acetate, dichloromethane, or ether.

  • Causality: As a salt, your compound has a much higher affinity for the polar aqueous phase than for any non-polar organic phase.

  • Solution: pH Modification (with limited utility): You can theoretically make the compound more "organic-soluble" by suppressing the charge on one of the functional groups.

    • Acidic Extraction (pH < 1-2): By adding a strong acid (e.g., HCl), you can protonate the carboxylate group (-COO⁻ -> -COOH). The molecule will now have a net positive charge (-ONH₃⁺). While no longer zwitterionic, it is now a hydrochloride salt, which is still highly water-soluble. Extraction is unlikely to be effective.

    • Basic Extraction (pH > 9-10): By adding a strong base (e.g., NaOH), you can deprotonate the aminooxy group (-ONH₃⁺ -> -ONH₂). The molecule will have a net negative charge (-COO⁻). As a sodium salt, it remains highly water-soluble.

Column Chromatography

Q4: My compound streaks badly or doesn't move from the origin on a silica gel (normal-phase) column.

Answer: This is the expected behavior for such a polar, charged molecule on a normal-phase stationary phase.

  • Causality: Silica gel is a polar stationary phase.[9] Your highly polar zwitterionic compound adsorbs so strongly to the silica surface via ionic and hydrogen-bonding interactions that it cannot be eluted by common mobile phases.

  • Solution: Avoid standard normal-phase chromatography. While highly specialized techniques like Hydrophilic Interaction Chromatography (HILIC) could be considered, ion-exchange and mixed-mode chromatography are far more effective and reliable for this class of compounds.

Q5: I am trying to use reverse-phase (C18) HPLC, but the peak shape is poor, and retention is inconsistent.

Answer: Poor peak shape and variable retention on reverse-phase columns are often due to unmasked polar functional groups interacting with residual silanols on the stationary phase.

  • Causality: The zwitterionic nature of your compound leads to complex interactions. The butanoic acid backbone provides some hydrophobicity, but the charged groups dominate.

  • Solution 1: Use an Ion-Pairing Reagent: Add an ion-pairing reagent to the mobile phase. For example, trifluoroacetic acid (TFA) at 0.1% will protonate the aminooxy group and form an ion pair with the carboxylate, effectively "masking" the charges and leading to more consistent hydrophobic interactions with the C18 phase.

  • Solution 2: pH-Adjusted Mobile Phase: Use a buffered mobile phase. An acidic buffer (e.g., 20 mM phosphate buffer at pH 2.5) will fully protonate the carboxylate, leading to a more defined cationic species that can be chromatographed more effectively.

  • Better Alternative: For preparative work, move to a more suitable technique like ion-exchange or mixed-mode chromatography.

Q6: I am new to ion-exchange chromatography. How do I set it up for 2-(aminooxy)butanoic acid, and what are the common pitfalls?

Answer: Ion-exchange chromatography (IEX) is an excellent choice for purifying this molecule.[10][11][12] It separates molecules based on their net charge. Given that your molecule has a positive charge at low pH and a negative charge at high pH, you can use either cation or anion exchange. Cation exchange is more common for amino acids.

  • Methodology: Cation-Exchange Chromatography (Bind-Elute Mode)

    • Resin Choice: Select a strong cation exchange (SCX) resin (e.g., based on sulfonic acid groups) or a weak cation exchange (WCX) resin (e.g., based on carboxylic acid groups). SCX resins are charged over a wider pH range.

    • Equilibration: Equilibrate the column with a low-ionic-strength buffer at an acidic pH (e.g., pH 2.5-3.0). At this pH, your compound will have a net positive charge and will bind to the negatively charged resin.

    • Loading: Dissolve your crude mixture in the equilibration buffer and load it onto the column. Neutral and negatively charged impurities will pass through.

    • Washing: Wash the column with several column volumes of the equilibration buffer to remove all unbound impurities.

    • Elution: Elute your bound product by increasing the salt concentration (e.g., a gradient of 0 to 1 M NaCl in the equilibration buffer) or by increasing the pH (e.g., a pH gradient up to pH 7). The high salt concentration provides counter-ions that compete for binding to the resin, while increasing the pH neutralizes the positive charge on your molecule, causing it to unbind.

  • Common Pitfalls & Troubleshooting:

    • Problem: Product does not bind to the column.

      • Cause: The pH of your loading buffer is too high (close to or above the pI), so your molecule is neutral or negatively charged.

      • Solution: Ensure your loading buffer pH is at least 1-2 units below the pI of the aminooxy group.

    • Problem: Product elutes in a very broad peak or not at all.

      • Cause: The molecule is binding too strongly, or the elution gradient is not optimal.

      • Solution: Increase the final salt concentration in your elution gradient. If using a pH gradient, ensure the final pH is well above the pI. For very strong binding, consider a weaker ion-exchange resin.

    • Problem: The collected fractions are full of salt.

      • Cause: This is an inherent part of the IEX process.

      • Solution: The product-containing fractions must be desalted. This can be done via dialysis, size-exclusion chromatography, or by lyophilization if a volatile buffer (e.g., ammonium acetate) was used for elution.

Q7: I've heard about Mixed-Mode Chromatography. Is it suitable for this application, and how does it work?

Answer: Absolutely. Mixed-Mode Chromatography (MMC) is a powerful, advanced technique that is exceptionally well-suited for purifying complex polar molecules like 2-(aminooxy)butanoic acid.[13][14][15][16]

  • Causality & Mechanism: MMC resins have ligands that exhibit multiple interaction modes simultaneously, typically a combination of ion-exchange and hydrophobic interactions.[17] This provides unique selectivity that can separate molecules that are difficult to resolve by a single mode of chromatography alone.[13][15] For example, a mixed-mode cation exchange resin (CEX) will have both negatively charged groups and hydrophobic moieties.

  • Advantages over IEX:

    • Enhanced Selectivity: Can separate impurities with similar charge but different hydrophobicity (or vice versa).

    • Salt Tolerance: Some MMC resins can bind target molecules even at moderate salt concentrations, which can simplify sample preparation.[14]

    • Streamlined Processes: Can often reduce a two-step purification (IEX followed by RP) into a single, more efficient step.[13]

  • General Protocol (using a CEX Mixed-Mode Resin):

    • Binding: Similar to IEX, bind the target molecule at a low pH and low salt concentration.

    • Elution: Elution is more versatile. You can use a salt gradient, a pH gradient, or even add organic solvents to disrupt hydrophobic interactions. This multi-parameter elution capability is what provides the unique selectivity. For example, eluting with an increasing pH gradient might cause one impurity to detach at pH 4.5, while your product, having slightly different hydrophobic character, might require pH 5.0 for elution.

// Connections Input -> Analysis; Analysis -> Decision1;

Decision1 -> IEX [label=" No"]; Decision1 -> Desalting [label=" Yes"]; Desalting -> Decision2;

IEX -> Decision2;

Decision2 -> MMC [label=" Polar & Charged\n(Similar pI)"]; Decision2 -> Crystallization [label=" Non-polar or\nDissimilar pI"];

MMC -> Crystallization; Crystallization -> Output; } caption [label="Fig 1. Decision workflow for purification strategy.", shape=plaintext, fontsize=10];

Fig 1. Decision workflow for purification strategy.

Section 3: Frequently Asked Questions (FAQs)

Q1: How should I properly store solutions of 2-(aminooxy)butanoic acid to prevent degradation?

A: Proper storage is critical. Due to its reactivity, aqueous solutions are not recommended for long-term storage.[7] If you must store a solution, prepare it fresh, keep it at low temperature (2-8°C or frozen at -20°C for longer periods), and protect it from light. The pH should be kept in the slightly acidic to neutral range (pH 5-7). Avoid amine-containing buffers (like Tris) if the compound is to be used in subsequent reactions with carbonyls.[18] For long-term storage, it is best to store the purified compound as a lyophilized solid at -20°C.

Q2: I suspect my sample has been contaminated with acetone. How can I confirm this and remove the resulting oxime impurity?

A: Acetone contamination leads to the formation of an acetonoxime derivative, which is significantly more hydrophobic than your target compound. You can typically detect this impurity by RP-HPLC (it will have a much longer retention time) or by NMR spectroscopy (a characteristic singlet for the two methyl groups around 1.9-2.1 ppm). Removing it can be challenging. Because it is more hydrophobic, mixed-mode chromatography is an ideal technique to separate it from the more polar parent compound.[13][14] Alternatively, preparative RP-HPLC can be effective.

Q3: Can I use protecting groups to make purification easier?

A: Yes, this is a common strategy during synthesis. Protecting the highly polar aminooxy and/or carboxylic acid groups can render the molecule more amenable to standard purification techniques like normal-phase chromatography.

  • Aminooxy Protection: Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups can be used.[3][6] These are stable but require specific deprotection steps (acid for Boc, base for Fmoc) which must be followed by another purification step to remove the deprotection reagents and by-products.

  • Carboxylic Acid Protection: Esterification (e.g., as a methyl or t-butyl ester) makes the molecule cationic and more organic-soluble. This strategy adds steps to the overall process but can be invaluable for managing difficult separations.[19]

Section 4: Key Experimental Protocols

Protocol 1: Purification by Mixed-Mode Cation Exchange Chromatography

This protocol provides a starting point for developing a robust MMC purification.

  • Materials:

    • Mixed-Mode CEX Resin (e.g., Capto™ MMC, MEP HyperCel™)

    • Buffer A (Binding): 20 mM Sodium Acetate, pH 4.0

    • Buffer B (Elution): 20 mM Sodium Phosphate, pH 7.5, containing 1 M NaCl

    • Crude 2-(aminooxy)butanoic acid mixture

  • Procedure:

    • Column Packing & Equilibration: Pack the chromatography column with the MMC resin according to the manufacturer's instructions. Equilibrate the column with at least 5 column volumes (CVs) of Buffer A.

    • Sample Preparation: Dissolve the crude material in Buffer A. Adjust the pH to 4.0 if necessary. Filter the sample through a 0.22 µm filter to remove particulates.

    • Loading: Load the prepared sample onto the column at a controlled flow rate. Collect the flow-through for analysis.

    • Washing: Wash the column with 5-10 CVs of Buffer A until the UV absorbance at 280 nm (to monitor for aromatic impurities) returns to baseline.

    • Elution: Elute the bound product using a linear gradient from 0% to 100% Buffer B over 10-20 CVs. The combination of increasing pH and increasing salt concentration provides high-resolution separation.

    • Fraction Collection: Collect fractions throughout the elution gradient and analyze them by a suitable method (e.g., HPLC, TLC with ninhydrin staining) to identify those containing the pure product.

    • Desalting: Pool the pure fractions and desalt as required (see Section 2.3, Q6).

Protocol 2: Purification by pH-Controlled Crystallization

This protocol is ideal as a final polishing step after chromatography.

  • Materials:

    • Partially purified 2-(aminooxy)butanoic acid (as a salt-free, concentrated aqueous solution or solid)

    • Deionized water

    • Isopropanol (or other suitable anti-solvent)

    • 0.1 M HCl and 0.1 M NaOH

  • Procedure:

    • Dissolution: Dissolve the compound in the minimum volume of deionized water at room temperature.

    • pH Adjustment: Place the solution in an ice bath and slowly add 0.1 M HCl or NaOH dropwise while stirring and monitoring the pH with a calibrated meter. Continue adding until you observe the onset of precipitation. Find the pH that maximizes the amount of precipitate (the pI).

    • Anti-Solvent Addition: While still stirring in the ice bath, slowly add isopropanol dropwise. Add just enough to induce further precipitation without causing the product to oil out. A good rule of thumb is to add the anti-solvent until the solution is persistently turbid.

    • Maturation: Stop stirring and allow the flask to stand at 4°C for several hours (or overnight) to allow for complete crystal formation and growth.

    • Isolation: Collect the crystals by vacuum filtration.

    • Washing: Gently wash the crystals on the filter with a small amount of cold 1:1 water/isopropanol, followed by a wash with cold isopropanol to remove residual water.

    • Drying: Dry the crystals under high vacuum to a constant weight.

G cluster_prep Sample Preparation cluster_chrom MMC Workflow cluster_post Post-Chromatography Dissolve Dissolve Crude Product in Binding Buffer (pH 4.0) Filter Filter through 0.22 µm membrane Dissolve->Filter Load Load Sample Filter->Load Equilibrate Equilibrate MMC Column (Buffer A, pH 4.0) Equilibrate->Load Wash Wash (Buffer A) Load->Wash Elute Elute (Gradient to Buffer B, pH 7.5 + 1M NaCl) Wash->Elute Analyze Analyze Fractions (e.g., HPLC) Elute->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt & Lyophilize Pool->Desalt Final Pure Product

Fig 2. Experimental workflow for MMC purification.

Data Summary Table

Purification MethodSelectivityCapacitySpeedKey AdvantageMajor Drawback
Crystallization Low-MediumHighSlowHigh capacity; yields very pure final product.Often ineffective for complex mixtures; can fail completely.
Normal-Phase Very PoorN/AN/ANot applicable for this compound.Strong, irreversible binding of the product.
Reverse-Phase (Prep) Medium-HighLow-MediumMediumGood for removing less polar impurities.Requires ion-pairing agents; poor peak shape is common.
Ion-Exchange (IEX) HighHighMediumExcellent for separating based on charge; high capacity.Collected fractions contain high salt concentrations.[11]
Mixed-Mode (MMC) Very HighHighMedium-FastUnmatched selectivity for complex mixtures; single-step.[13][15]Resins can be more expensive; method development is more complex.

References

  • Controlling the outcome of overacylation of N-protected aminooxyacetic during the synthesis of aminooxy-peptide for chemical ligation. ResearchGate. [Link]

  • Separation and Detection of Amino Acids. University of Guelph. [Link]

  • Ice recrystallization inhibition mechanism of zwitterionic poly(carboxybetaine methacrylate). Royal Society of Chemistry. [Link]

  • Strategies for Protecting Group Free Glycosidation. Dalhousie University. [Link]

  • A New Supported Reagent for the Parallel Synthesis of Primary and Secondary O-Alkyl Hydroxylamines through a Base-Catalyzed Mitsunobu Reaction. ACS Publications. [Link]

  • Fundamentals of mixed mode (multimodal) chromatography. Cytiva. [Link]

  • Method for crystallization of amino acids.
  • Simple Preparation of O-Substituted Hydroxylamines from Alcohols. ResearchGate. [Link]

  • Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis.
  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. Royal Society of Chemistry. [Link]

  • Mixed Mode Chromatography. Sartorius. [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Royal Society of Chemistry. [Link]

  • Amino acid purification techniques. Slideshare. [Link]

  • Aldehyde and AminoOxy conjugations. Glen Research. [Link]

  • Process for preparing o-alkylhydroxylamine salts without the isolation of intermediates.
  • N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. Frontiers. [Link]

  • How to desalt zwitterions? ResearchGate. [Link]

  • Perspective Chapter: Mixed-Mode Chromatography. IntechOpen. [Link]

  • Separation and Purification of Amino Acids. ResearchGate. [Link]

  • Improving Protein Separations with Mixed-Mode Chromatography. LCGC International. [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. SciSpace. [Link]

  • The formation of a hydrated homochiral helix from an achiral zwitterionic salt, spontaneous chiral symmetry breaking and redox chromism of crystals. PubMed. [Link]

  • An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. PubMed. [Link]

  • Underivatized Amino Acid Chromatographic Separation. ACS Publications. [Link]

  • Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. PubMed Central. [Link]

  • Fermentative preparation of L-2-amino-4(2-aminoethoxy)-butanoic acid.
  • Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. ResearchGate. [Link]

  • Work-up of a zwitterion? Reddit. [Link]

  • Synthesis of Hydrophilic Aminooxy Linkers and Multivalent Cores for Chemoselective Aldehyde/Ketone Conjugation. PubMed Central. [Link]

  • Butanoic Acid-impurities. Pharmaffiliates. [Link]

  • Aminooxy reagents for synthesis and analysis : expanding the role of oximation. Stanford University. [Link]

  • Preparation method of 2-amino butyric acid.
  • Preparation of optically active 2-aminobutanoic acid via optical resolution by replacing crystallization. PubMed. [Link]

  • Crystallization and preliminary crystallographic analysis of bacterial fructosyl amino acid oxidase. PubMed Central. [Link]

  • Zwitterionic Polypeptides: Chemoenzymatic Synthesis and Loosening Function for Cellulose Crystals. ACS Publications. [Link]

  • Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. ResearchGate. [Link]

  • Protein purification troubleshooting guide. Dutscher. [Link]

  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses. [Link]

  • Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. PubMed Central. [Link]

  • Preparation method of 2-butynoic acid.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-(Aminooxy)butanoic Acid Peptide Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult couplings in solid-phase peptide synthesis (SPPS):...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notoriously difficult couplings in solid-phase peptide synthesis (SPPS): the incorporation of 2-(aminooxy)butanoic acid.

This building block presents a dual-threat to synthetic yields: severe steric hindrance from the α -ethyl group and hyper-nucleophilicity from the aminooxy moiety. This guide provides the mechanistic causality behind these failures and field-proven, self-validating protocols to overcome them.

Diagnostic Overview: The Dual-Threat Mechanism

G Title 2-(Aminooxy)butanoic Acid Coupling Dynamics Sub1 Structural Challenge 1: Steric Hindrance (α-ethyl group) Title->Sub1 Sub2 Structural Challenge 2: Hyper-nucleophilicity (α-effect) Title->Sub2 Mech1 Restricted Bürgi-Dunitz trajectory to carbonyl Sub1->Mech1 Mech2 N-overacylation of the -O-NH2 group Sub2->Mech2 Sol1 Solution: Highly reactive reagents (COMU, Acid Fluorides) + Elevated Temp (50-75°C) Mech1->Sol1 Sol2 Solution: Base-free activation (DIC/Oxyma) or Eei Protection Mech2->Sol2

Fig 1: Mechanistic pathways resolving steric and nucleophilic challenges in aminooxy peptide coupling.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do my standard HBTU/DIEA couplings fail or produce massive deletion sequences when coupling 2-(aminooxy)butanoic acid?

Mechanistic Causality: The failure is rooted in steric shielding. The α -ethyl group of 2-(aminooxy)butanoic acid creates a dense steric cloud around the electrophilic carbonyl carbon. When activated as a standard OBt ester (via HBTU), the incoming N-terminal amine of your resin-bound peptide must approach the carbonyl carbon at an angle of ~107° (the Bürgi-Dunitz trajectory). The α -ethyl group physically blocks this trajectory, reducing the reaction kinetics to a crawl[1].

Q2: I forced the coupling with HATU and heat, but now my LC-MS shows +Acyl mass adducts. What happened?

Mechanistic Causality: You have encountered the " α -effect." The oxygen atom adjacent to the aminooxy nitrogen donates electron density, raising the energy of the nitrogen's non-bonding orbital (HOMO). This makes the −O−NH2​ group hyper-nucleophilic. Although its pKa is relatively low (~4.5), the tertiary amine base (DIEA) used with HATU fully deprotonates it. The unprotected aminooxy nitrogen then rapidly attacks excess activated esters in the solution, leading to di- and tri-acylated dead-end byproducts[2][3].

Q3: How do I balance the need for strong activation (to overcome steric hindrance) with the need to prevent overacylation?

The Solution: You must decouple activation power from basicity. Uronium/aminium salts (HATU, HBTU, COMU) require a base (DIEA, NMM) to form the active carboxylate. Carbodiimides (DIC) do not. By using a base-free DIC/Oxyma Pure system, you maintain a highly reactive ester (Oxyma is superior to HOBt) while keeping the environment slightly acidic, which keeps the aminooxy group protonated and unreactive[2].

Section 2: Quantitative Reagent Efficacy

To guide your optimization, we have summarized the relative efficacy of standard coupling systems specifically for α -branched aminooxy acids.

Table 1: Coupling Reagent Efficacy for 2-(Aminooxy)butanoic Acid

Reagent SystemRelative Activation RateSteric Overcoming PotentialOveracylation RiskRecommended Use Case
HBTU / DIEA 1.0x (Baseline)LowHigh (>30% byproduct)Not recommended
HATU / DIEA 4.5xHighHigh (>40% byproduct)Only with Eei-protection
COMU / DIEA 6.0xVery HighHigh (>40% byproduct)Extreme steric bulk
DIC / Oxyma 3.5xModerate-HighMinimal (<2% byproduct)Terminal aminooxy coupling

Section 3: Field-Proven Methodologies

Protocol A: Base-Free Terminal Addition (DIC/Oxyma at Elevated Temperature)

Use this protocol when 2-(aminooxy)butanoic acid is the final N-terminal residue of your sequence. This protocol is a self-validating system: it eliminates the base to prevent overacylation while using thermal energy to overcome the α -ethyl steric barrier[2].

Step 1: Resin Preparation

  • Swell 0.1 mmol of peptide-resin in N,N-dimethylformamide (DMF) for 20 minutes.

  • Drain the solvent completely.

Step 2: Base-Free Pre-activation

  • In a clean vial, dissolve 0.4 mmol (4 eq) of Boc-2-(aminooxy)butanoic acid and 0.4 mmol (4 eq) of Oxyma Pure in 2 mL of DMF.

  • Add 0.4 mmol (4 eq) of N,N'-diisopropylcarbodiimide (DIC).

  • Stir for 3 minutes at room temperature to form the active Oxyma ester.

Critical Control Point: Do NOT add DIEA, NMM, or any tertiary amine. The absence of base is the causal factor that prevents the hyper-nucleophilic aminooxy group from undergoing overacylation.

Step 3: Thermally-Assisted Coupling

  • Add the activated mixture to the resin.

  • Heat the reaction to 50°C using a microwave peptide synthesizer or a controlled heating block for 60 minutes. The thermal energy provides the kinetic boost required to overcome the α -ethyl steric hindrance.

Step 4: Self-Validating Cleavage & Analysis Do not rely on the Kaiser test. The steric bulk of the newly coupled α -ethyl group often prevents ninhydrin from accessing unreacted amines, yielding false negatives.

  • Withdraw 2 mg of resin and wash with DCM (3x).

  • Treat with 100 µL of Cleavage Cocktail (95% TFA, 2.5% TIS, 2.5% H2​O ) for 30 minutes.

  • Precipitate in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in H2​O /MeCN.

  • Analyze via LC-MS. Validation is achieved when the chromatogram shows a single major peak at the target mass, with no +Acyl adducts.

Protocol B: Eei-Protection Strategy for Chain Elongation

If the 2-(aminooxy)butanoic acid is an internal residue and you must continue peptide elongation, base-free coupling is insufficient because subsequent Fmoc-deprotection steps (20% piperidine) will expose the aminooxy group to overacylation. You must chemically mask the α -effect using the 1-ethoxyethylidene (Eei) protecting group[3][4].

Step 1: Eei Protection

  • React the free aminooxy group of your building block with triethyl orthoacetate in the presence of a catalytic amount of pyridinium p-toluenesulfonate (PPTS) to form the Eei-protected aminooxy acid.

Step 2: High-Efficiency Coupling

  • Because the aminooxy group is now completely masked, you can safely use the most powerful coupling reagents to overcome the α -ethyl steric hindrance.

  • Couple the Eei-protected 2-(aminooxy)butanoic acid using 4 eq of the building block, 4 eq of COMU, and 8 eq of DIEA for 45 minutes at room temperature[1].

Step 3: Elongation and Global Deprotection

  • Proceed with standard SPPS. The Eei group is completely stable to piperidine.

  • During the final TFA cleavage (95% TFA), the Eei group is highly acid-labile and is quantitatively removed, revealing the pristine aminooxy group for downstream oxime ligation.

References

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews[Link]

  • Optimized synthesis of aminooxy-peptides as glycoprobe precursors for surface-based sugar–protein interaction studies PMC / Elsevier[Link]

  • 1-Ethoxyethylidene, a New Group for the Stepwise SPPS of Aminooxyacetic Acid Containing Peptides The Journal of Organic Chemistry - ACS Publications[Link]

  • 1-Ethoxyethylidene, a new group for the stepwise SPPS of aminooxyacetic acid containing peptides PubMed[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative structural analysis of Butanoic acid, 2-(aminooxy)- and natural amino acids

An in-depth structural and physicochemical comparison between natural α -amino acids and their aminooxy analogs—specifically 2-(aminooxy)butanoic acid (also known as α -aminooxybutyric acid)—reveals profound differences...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural and physicochemical comparison between natural α -amino acids and their aminooxy analogs—specifically 2-(aminooxy)butanoic acid (also known as α -aminooxybutyric acid)—reveals profound differences in reactivity, conformational preferences, and biological stability. By simply inserting an oxygen atom between the α -carbon and the amino group, researchers unlock entirely new paradigms in chemoselective bioconjugation and foldamer engineering.

As an application scientist, understanding the causality behind these differences is critical for rationally designing peptidomimetics, targeted therapeutics, and bioconjugation workflows.

Physicochemical Divergence: The Oxygen Insertion Effect

The fundamental structural difference between a natural amino acid (like α -aminobutyric acid, AABA) and 2-(aminooxy)butanoic acid is the presence of the −O−NH2​ functionality. This single heteroatom insertion fundamentally alters the electronic environment of the molecule.

  • Inductive Effect and pKa​ Shift: The highly electronegative oxygen atom inductively withdraws electron density from the adjacent nitrogen. This stabilizes the unprotonated amine, drastically lowering the pKa​ of the aminooxy group to approximately 5.0–6.0, compared to the ~9.5 pKa​ of a standard α -amino group [1].

  • The Alpha Effect: Despite being less basic, the aminooxy group is significantly more nucleophilic than a standard primary amine. The lone electron pairs on the adjacent oxygen atom experience electrostatic repulsion with the lone pairs on the nitrogen (the "alpha effect"). This raises the ground-state energy of the nucleophile, lowering the activation energy required for nucleophilic attack [1].

Quantitative Comparison Table
PropertyNatural α -Amino Acid (e.g., AABA)2-(aminooxy)butanoic acid
α -Substituent −NH2​ −O−NH2​
Amine pKa​ ~9.0 – 10.0~5.0 – 6.0
Protonation at pH 6.0 >99% Protonated ( −NH3+​ )Largely Unprotonated ( −O−NH2​ )
Nucleophilicity (pH 5-6) Very LowExceptionally High (Alpha Effect)
Primary Ligation Chemistry Amide bond formation (requires coupling)Oxime ligation (spontaneous with carbonyls)
Proteolytic Stability Susceptible to endogenous proteasesCompletely resistant (unnatural backbone)
Dominant Secondary Structure α -helix (13-atom H-bond), β -sheet 1.88​ helix (8-atom H-bond, α N-O turn)

Mechanistic Pathway: pH-Dependent Reactivity

Because of the pKa​ shift, 2-(aminooxy)butanoic acid can participate in reactions at mildly acidic pH levels where natural amino acids are completely inert due to protonation. This is the foundational mechanism behind chemoselective oxime ligation .

G cluster_0 Natural α-Amino Acid (pKa ~9.5) cluster_1 2-(aminooxy)butanoic acid (pKa ~5.5) A pH 5.0 - 6.0 Protonated (-NH3+) B Poor Nucleophile No Ligation A->B C pH 5.0 - 6.0 Unprotonated (-O-NH2) D Alpha Effect High Nucleophilicity C->D

Fig 1: pH-dependent protonation states and nucleophilic reactivity comparison.

Application I: Chemoselective Oxime Ligation

In drug development, attaching a payload (like a PEG chain or a fluorophore) to a specific site on a protein without cross-reacting with the hundreds of natural lysine residues is a major challenge. 2-(aminooxy)butanoic acid solves this. When incorporated into a peptide sequence, its aminooxy group will selectively react with an introduced aldehyde or ketone to form a stable oxime bond at pH 4.5–6.0. Natural amino acids remain protonated and invisible to the aldehyde [3].

Self-Validating Protocol: Oxime Ligation Kinetics Assay

This protocol objectively validates the chemoselectivity and reaction kinetics of an aminooxy-peptide versus a natural peptide.

Reagents & Setup:

  • Peptide A: Model peptide containing N-terminal 2-(aminooxy)butanoic acid (1 mM).

  • Peptide B: Model peptide containing N-terminal α -aminobutyric acid (1 mM).

  • Target: Fluorescently tagged benzaldehyde (1.5 mM).

  • Buffer: 100 mM Sodium Acetate buffer, pH 4.5.

  • Catalyst (Optional but recommended): 10 mM Aniline or m-phenylenediamine (mPDA) to accelerate oxime formation [3].

Step-by-Step Methodology:

  • Initiation: Mix 50 µL of Peptide A with 50 µL of the benzaldehyde target in the acetate buffer. Repeat in a separate vial for Peptide B.

  • Incubation: Incubate both reactions at room temperature (25°C) with gentle agitation.

  • Time-Course Sampling: Quench 10 µL aliquots at t=5,15,30,60,and 120 minutes using 0.1% TFA in acetonitrile.

  • Analysis: Inject samples into an RP-HPLC coupled with Mass Spectrometry (LC-MS). Monitor the depletion of the starting peptide and the appearance of the oxime-conjugate mass.

  • Expected Causality/Result: Peptide A will show >90% conversion to the oxime conjugate within 60 minutes (accelerated by the alpha effect and aniline catalysis). Peptide B will show <1% conversion, as the natural amine is locked in its unreactive −NH3+​ state at pH 4.5, validating the absolute chemoselectivity of the aminooxy group.

Application II: Peptidomimetics and Foldamer Engineering

Beyond bioconjugation, replacing natural amino acids with α -aminooxy acids creates foldamers —unnatural oligomers that fold into highly predictable, rigid secondary structures.

Natural α -helices rely on 13-membered hydrogen bond rings. However, the N-O bond in α -aminooxy acids restricts backbone rotation. Furthermore, the oxygen atom increases the acidity of the adjacent amide NH, making it a significantly stronger hydrogen bond donor. This forces the backbone to fold into tight, 8-membered intramolecular hydrogen-bonded rings (the α N-O turn), resulting in a highly stable 1.88​ helix [2].

G A α-Aminooxy Backbone B N-O Bond Rotational Restriction A->B C Enhanced Amide NH Acidity A->C D 8-Membered Ring Intramolecular H-Bond (α N-O Turn) B->D C->D E Stable 1.8_8 Helical Foldamer D->E

Fig 2: Conformational folding pathway of α-aminooxy peptides into 1.8_8 helices.

Self-Validating Protocol: Conformational Analysis via Circular Dichroism (CD)

To prove the structural rigidity of 2-(aminooxy)butanoic acid oligomers against natural peptides, CD spectroscopy is utilized.

Step-by-Step Methodology:

  • Sample Preparation: Synthesize a homooligomer (e.g., 6-mer) of 2-(aminooxy)butanoic acid. Prepare a 50 µM solution in a structure-promoting solvent like 2,2,2-Trifluoroethanol (TFE) or Methanol.

  • Baseline Correction: Record a baseline scan of pure TFE in a 1 mm path-length quartz cuvette at 25°C.

  • Spectral Scanning: Scan the foldamer sample from 190 nm to 260 nm using a CD spectrometer (e.g., Jasco J-815). Use a scanning speed of 50 nm/min, data pitch of 0.1 nm, and average over 3 accumulations.

  • Solvent Titration (Validation of Rigidity): Gradually titrate water into the TFE solution (from 0% to 50% H2​O ) and rescan.

  • Expected Causality/Result: A natural α -helix exhibits characteristic double minima at 208 nm and 222 nm. In stark contrast, the α -aminooxy 1.88​ helix will display a unique, intense positive Cotton effect near 200 nm and a negative minimum around 220 nm. Crucially, as water is titrated in, the natural peptide will rapidly unfold (loss of CD signal), whereas the aminooxy foldamer will retain its spectral signature, proving the superior thermodynamic stability of the N-O restricted backbone [2].

References

  • Alghaith, A. F. G. "A Single-step Reaction for Glycosylation of Aminooxy Peptides." KU ScholarWorks, University of Kansas. [Link]

  • Yang, D., et al. "α-Aminoxy Acids: New Possibilities from Foldamers to Anion Receptors and Channels." Accounts of Chemical Research, ACS Publications. [Link]

  • Rashidian, M., et al. "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation." Bioconjugate Chemistry, ACS Publications. [Link]

Comparative

Validating Butanoic acid, 2-(aminooxy)- sample purity using LC-MS/MS

Validating the Purity of 2-(Aminooxy)butanoic Acid: A Comparative Guide to LC-MS/MS vs. Traditional Analytical Modalities As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Purity of 2-(Aminooxy)butanoic Acid: A Comparative Guide to LC-MS/MS vs. Traditional Analytical Modalities

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating the purity of small, highly polar, non-chromophoric building blocks. 2-(Aminooxy)butanoic acid (C₄H₉NO₃, Exact Mass: 119.0582 Da) is a prime example. Widely utilized in oxime ligation, click chemistry, and as a pharmaceutical intermediate, its structural features—an aliphatic backbone, a terminal carboxylic acid, and a highly reactive alpha-aminooxy group—render traditional purity assays virtually useless[1.1].

This guide objectively compares analytical approaches for 2-(aminooxy)butanoic acid and provides a self-validating, step-by-step Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-LC-MS/MS) protocol to ensure absolute scientific integrity in your purity assessments.

The Analytical Dilemma: Causality Behind Method Selection

To understand why specific techniques fail or succeed, we must look at the physical chemistry of the analyte.

  • The Failure of RP-HPLC-UV: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) relies on hydrophobic interactions (e.g., C18 columns) and UV absorbance. 2-(Aminooxy)butanoic acid is highly hydrophilic and lacks a conjugated π-system. Consequently, it elutes in the void volume of a C18 column and is invisible to UV detectors unless subjected to complex, artifact-prone derivatization (e.g., with Marfey's reagent or OPA)[1.3].

  • The Limitations of GC-MS: Gas Chromatography requires analytes to be volatile and thermally stable. The aminooxy bond (-O-NH₂) is thermally labile, and the molecule's polarity necessitates a two-step derivatization (silylation or esterification), increasing the risk of degradation and false-positive impurity profiling.

  • The Gold Standard: HILIC-LC-MS/MS: HILIC utilizes a polar stationary phase (such as a zwitterionic or amide chemistry) and an aqueous-organic mobile phase. The highly polar 2-(aminooxy)butanoic acid partitions into the water-enriched layer on the stationary phase, providing excellent retention without derivatization[2.3]. Coupling this with Electrospray Ionization (ESI) and Multiple Reaction Monitoring (MRM) provides unparalleled structural specificity[2.4].

Table 1: Objective Comparison of Analytical Modalities for 2-(Aminooxy)butanoic Acid
ParameterRP-HPLC-UVGC-MSHILIC-LC-MS/MS
Retention Mechanism Poor (Elutes in void volume)Good (Post-derivatization)Excellent (Direct partitioning)
Derivatization Required? Yes (Chromophore addition)Yes (Volatility enhancement)No (Direct injection)
Sensitivity (LOD) High µg/mL rangeLow µg/mL rangeLow ng/mL range
Specificity Low (Relies on retention time)High (EI fragmentation)Highest (MRM transitions)
Artifact Risk High (Incomplete derivatization)High (Thermal degradation)Low (Ambient ionization)

Experimental Design: A Self-Validating HILIC-LC-MS/MS Protocol

A robust analytical method must be a self-validating system. The following protocol integrates internal controls to ensure that every data point proves its own accuracy.

Phase A: Sample Preparation

Causality: Because HILIC relies on organic-rich mobile phases, injecting a highly aqueous sample will disrupt the stationary phase's water layer, causing severe peak distortion.

  • Accurately weigh 1.0 mg of the 2-(aminooxy)butanoic acid sample.

  • Dissolve in 1.0 mL of LC-MS grade Water to create a 1 mg/mL stock.

  • Dilute the stock to a working concentration of 1 µg/mL using 75% Acetonitrile / 25% Water .

  • Self-Validating Step: Spike the sample with 50 ng/mL of an isotopically labeled internal standard (e.g., ¹³C₄-labeled amino acid). Logic: If matrix effects or ion suppression occur during ionization, the internal standard's signal will drop proportionally, alerting you to the interference and automatically correcting the quantification.

Phase B: Chromatographic Separation

Causality: A Z-HILIC (Zwitterionic) column is chosen because its strongly polar surface optimally retains aliphatic acids and aminooxy groups via electrostatic and hydrogen-bonding interactions[2.3].

  • Column: Z-HILIC (2.1 x 100 mm, 3 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid (Provides protons for ESI+ and controls pH).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 90% B (high organic = high retention). Linearly decrease to 40% B over 8 minutes to elute the target, hold for 2 minutes, then re-equilibrate at 90% B for 5 minutes.

  • Flow Rate: 0.3 mL/min; Injection Volume: 2 µL.

Phase C: MS/MS Detection & Purity Validation

Causality: We utilize positive mode Electrospray Ionization (ESI+) because the aminooxy group readily accepts a proton to form an [M+H]⁺ ion at m/z 120.1.

Table 2: Optimized MRM Parameters for 2-(Aminooxy)butanoic Acid
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
2-(Aminooxy)butanoic acid 120.1 [M+H]⁺74.115Quantifier (Loss of H₂O & CO)
2-(Aminooxy)butanoic acid 120.1[M+H]⁺103.110Qualifier (Loss of NH₃)

The Self-Validating Purity Check: To confirm that the peak at m/z 120.1 is purely 2-(aminooxy)butanoic acid and not a co-eluting isobaric impurity (like the amino acid Threonine), calculate the Ion Ratio (Area of Qualifier / Area of Quantifier). This ratio must remain within ±20% of the certified reference standard. If the ratio shifts, an impurity is co-eluting beneath your peak, invalidating the purity claim.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix and the self-validating mechanisms embedded within the HILIC-LC-MS/MS workflow.

G cluster_0 1. Sample Preparation cluster_1 2. HILIC-LC Separation cluster_2 3. MS/MS Detection Start Sample: 2-(Aminooxy)butanoic acid Dilution Dilute in 75% Acetonitrile (Maintains HILIC compatibility) Start->Dilution IS Spike Heavy Isotope Standard (Validates matrix effects) Dilution->IS Column Zwitterionic HILIC Column (Retains polar aliphatic acid) IS->Column Elution Aqueous/Organic Gradient (Resolves isobaric impurities) Column->Elution MRM ESI+ MRM Mode Quantifier: m/z 120.1 -> 74.1 Qualifier: m/z 120.1 -> 103.1 Elution->MRM Validate Check Ion Ratio (Self-validates peak purity) MRM->Validate Output Validated Purity Report Validate->Output

HILIC-LC-MS/MS workflow for self-validating purity analysis of 2-(aminooxy)butanoic acid.

References

  • National Center for Biotechnology Information (PubChem). "Butanoic acid, 2-(aminooxy)-; CID 437530." PubChem Compound Summary. Available at:[Link]

  • Ortega, A. F., et al. (ACS Publications). "Development and Validation of a Method for Hydrolysis and Analysis of Amino Acids... Using Isotope Dilution Z-HILIC Coupled with Electrospray Ionization Triple Quadrupole LC-MS/MS." Journal of Agricultural and Food Chemistry, 2023. Available at:[Link]

  • Agilent Technologies. "Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes." Agilent Application Notes, 2018. Available at:[Link]

Validation

A Comparative In Vivo Validation Guide to Butanoic Acid, 2-(aminooxy)- Based Enzyme Inhibitors and Their Alternatives Against Ornithine Decarboxylase

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive, in-depth analysis of the in vivo validation of Butanoic acid, 2-(aminooxy)- based enzyme inhibitors, focusing on their...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth analysis of the in vivo validation of Butanoic acid, 2-(aminooxy)- based enzyme inhibitors, focusing on their primary target, Ornithine Decarboxylase (ODC). As a senior application scientist, the goal of this document is to move beyond a simple recitation of protocols and instead offer a strategic guide that explains the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical research.

We will use 1-aminooxy-3-aminopropane (APA) as a representative compound for the aminooxy class of inhibitors due to the availability of extensive research on its activity. This guide will objectively compare the performance of this class of inhibitors against the clinically established α-difluoromethylornithine (DFMO), the potent natural product Allicin, and the synthetic competitive inhibitor N-ω-chloroacetyl-L-ornithine (NCAO). Through detailed experimental protocols, comparative data, and mechanistic diagrams, this guide will equip you with the necessary knowledge to design and execute rigorous in vivo validation studies for this promising class of enzyme inhibitors.

The Central Role of Ornithine Decarboxylase in Proliferative Diseases

Ornithine Decarboxylase (ODC) is a pivotal, rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[1] These polycations are essential for a multitude of cellular processes, including cell growth, differentiation, and proliferation.[1][2] In many cancers, particularly those driven by the MYC oncogene like neuroblastoma, ODC is overexpressed, leading to elevated polyamine levels that sustain rapid tumor growth.[3][4] This makes ODC a clinically validated and highly attractive target for therapeutic intervention.[1][5] The inhibition of ODC aims to deplete cellular polyamine pools, thereby arresting the proliferation of cancer cells.

The following diagram illustrates the polyamine biosynthesis pathway and the points of inhibition for the compounds discussed in this guide.

Polyamine_Pathway Ornithine L-Ornithine ODC Ornithine Decarboxylase (ODC) Ornithine->ODC Substrate Putrescine Putrescine SPDS Spermidine Synthase Putrescine->SPDS Substrate Spermidine Spermidine SPMS Spermine Synthase Spermidine->SPMS Substrate Spermine Spermine ODC->Putrescine Catalyzes SPDS->Spermidine SPMS->Spermine Inhibitors ODC Inhibitors (e.g., Butanoic acid, 2-(aminooxy)- analogs, DFMO, Allicin, NCAO) Inhibitors->ODC Inhibition InVivo_Workflow cluster_0 Phase 1: Pre-Efficacy Studies cluster_1 Phase 2: Efficacy Studies cluster_2 Phase 3: Target Engagement & Biomarker Analysis MTD Maximum Tolerated Dose (MTD) & Acute Toxicity PK Pharmacokinetics (PK) Study MTD->PK Inform Dosing Model Animal Model Selection (e.g., Neuroblastoma Xenograft) PK->Model Establish Dosing Regimen Treatment Treatment & Monitoring (Tumor Volume, Body Weight) Model->Treatment ODC_Assay Ex Vivo ODC Activity Assay Treatment->ODC_Assay Tissue Collection Polyamine_HPLC Polyamine Level Measurement (HPLC) Treatment->Polyamine_HPLC Tissue Collection

Caption: A three-phase workflow for the in vivo validation of ODC inhibitors.

Experimental Protocols

Causality: Before assessing efficacy, it is critical to establish a safe dose range for the test compound. This study determines the highest dose that can be administered without causing unacceptable toxicity, which informs the doses used in subsequent efficacy studies. [6] Methodology:

  • Animal Model: Use a standard rodent model such as C57BL/6 mice, 8-10 weeks old, with an equal number of males and females. [6]2. Group Allocation: Establish a vehicle control group and at least five dose groups with escalating concentrations of the test compound (e.g., 10, 50, 100, 250, 500 mg/kg).

  • Administration: Administer a single dose of the compound via the intended clinical route (e.g., intraperitoneal injection or oral gavage).

  • Monitoring: Observe animals daily for 14 days for clinical signs of toxicity, including changes in weight, behavior, and appearance.

  • Endpoint Analysis: At the end of the study, perform gross necropsy and collect major organs for histopathological analysis to identify any signs of toxicity. The MTD is defined as the highest dose that does not cause significant morbidity or more than a 10-15% loss in body weight.

Causality: This is the core experiment to determine if the inhibitor can suppress tumor growth in a living organism. Using a xenograft model with a human cancer cell line that overexpresses ODC (e.g., MYCN-amplified neuroblastoma) provides a clinically relevant context. [7][8] Methodology:

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid gamma mice) to prevent rejection of the human tumor cells.

  • Cell Implantation: Subcutaneously inject 1-5 x 10^6 MYCN-amplified neuroblastoma cells (e.g., Kelly cells) into the flank of each mouse. [6]3. Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Then, randomize animals into treatment groups (e.g., Vehicle Control, DFMO positive control, and 2-3 dose levels of the test compound based on the MTD study).

  • Treatment Administration: Administer treatments daily or on a predetermined schedule for a defined period (e.g., 21-28 days). [5]5. Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. [6]6. Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and weigh them. Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control.

Causality: This assay directly measures the extent of target engagement by quantifying the residual ODC enzyme activity in the tumor tissue after treatment. A significant reduction in ODC activity provides direct evidence that the inhibitor reached its target and was effective. [9] Methodology:

  • Tissue Homogenization: Immediately after tumor excision (from Protocol 2), snap-freeze the tissue in liquid nitrogen. Homogenize a portion of the frozen tissue in an ice-cold lysis buffer [e.g., 25 mM Tris-HCl (pH 7.5), 2.5 mM DTT, 0.1 mM EDTA, and protease inhibitors]. [10]2. Protein Quantification: Determine the total protein concentration of the homogenate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction: In a sealed vial, incubate a standardized amount of tumor homogenate (e.g., 100 µg of total protein) with an assay mix containing pyridoxal-5-phosphate (PLP) and L-[1-14C]ornithine. [10]4. CO2 Capture: Place a filter paper saturated with a CO2-trapping agent (e.g., 0.1 M NaOH) in the vial, suspended above the reaction mixture. [11]5. Reaction Incubation and Termination: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes). Stop the reaction by injecting a strong acid (e.g., 5 M sulfuric acid), which releases the 14CO2 from the solution. [4]6. Scintillation Counting: Allow an additional incubation period for the complete capture of 14CO2 onto the filter paper. Transfer the filter paper to a scintillation vial with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the ODC activity as nmol of CO2 released per hour per mg of protein and compare the activity between treatment groups.

Causality: Measuring the levels of the downstream products of the ODC-catalyzed reaction (putrescine, spermidine, and spermine) serves as a crucial pharmacodynamic biomarker. A significant decrease in these polyamines confirms the functional consequence of ODC inhibition in vivo. [12] Methodology:

  • Tissue Extraction: Homogenize a portion of the frozen tumor tissue in a solution of perchloric acid (e.g., 1.2 N) to precipitate proteins and extract the small molecule polyamines. [13]2. Centrifugation: Centrifuge the homogenate at high speed (e.g., 12,000-15,000 x g) at 4°C to pellet the precipitated proteins. [13]3. Derivatization: Collect the supernatant and derivatize the polyamines with a fluorescent agent, such as dansyl chloride or benzoyl chloride, to enable sensitive detection by HPLC. [13][14]4. HPLC Analysis: Inject the derivatized sample onto a reverse-phase C18 HPLC column. Separate the polyamines using a gradient elution program (e.g., with acetonitrile and water). [15]5. Detection and Quantification: Use a fluorescence detector to measure the eluted, derivatized polyamines. Quantify the concentrations of putrescine, spermidine, and spermine by comparing their peak areas to those of known standards.

  • Data Normalization: Normalize the polyamine concentrations to the total protein content of the initial tissue homogenate.

Conclusion

The in vivo validation of novel enzyme inhibitors like Butanoic acid, 2-(aminooxy)- and its analogs requires a multi-faceted approach that extends beyond simple efficacy studies. By integrating pharmacokinetic and toxicological assessments with direct measures of target engagement (ODC activity) and pharmacodynamic readouts (polyamine levels), researchers can build a comprehensive and compelling data package. The comparison with established inhibitors like DFMO and emerging alternatives such as Allicin provides crucial context for evaluating the therapeutic potential of this promising class of compounds. The protocols and workflow detailed in this guide are designed to ensure scientific rigor and provide a clear path for advancing potent ODC inhibitors from the bench to preclinical development.

References

  • N-ω-chloroacetyl-L-ornithine has in-vitro activity against cancer cell lines and in-vivo activity against ascitic and solid tumors. (2016). PubMed.
  • Validating Target Engagement of Eflornithine on Ornithine Decarboxylase In Vivo: A Compar
  • Improved Method for HPLC Analysis of Polyamines, Agmatine and Aromatic Monoamines in Plant Tissue. (n.d.). Oxford Academic.
  • [Aminooxypropylamine--an effective inhibitor of ornithine decarboxylase in vitro and in vivo]. (n.d.). PubMed.
  • In Vivo Antitumor Activity of Allicin in a Pediatric Neuroblastoma Patient-derived Xenograft (PDX) Mouse Model. (2025).
  • HPLC chromatography for analysis of polyamine standards (10 nmol/ml). (n.d.).
  • An enhanced method for the determination of polyamine content in biological samples by dansyl chloride derivatiz
  • Full article: N-ω-chloroacetyl-l-ornithine, a new competitive inhibitor of ornithine decarboxylase, induces selective growth inhibition and cytotoxicity on human cancer cells versus normal cells. (2014). Taylor & Francis.
  • ODC‐Driven Polyamines Synthesis Sustains the Self‐Renewal of Glioblastoma Stem Cells and Drives Tumor Aggressiveness. (n.d.). PMC.
  • High Speed HPLC Analysis of Polyamines in Plant Tissues 1. (n.d.). Oxford Academic.
  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025).
  • Dual Inhibition of Ornithine Decarboxylase and A1 Adenosine Receptor Efficiently Suppresses Breast Tumor Cells. (n.d.). Frontiers.
  • Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells. (2020).
  • Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. (n.d.). PMC.
  • In Vivo Antitumor Activity of Allicin in a Pediatric Neuroblastoma Patient‐derived Xenograft (PDX) Mouse Model. (2025). PMC.
  • Targeting Ornithine Decarboxylase Impairs Development of MYCN-Amplified Neuroblastoma. (n.d.). PMC.
  • Chemotherapy decreases ODC activity and polyamine levels. (A)... (n.d.).
  • Redalyc.
  • Abstract 464: Allicin, a potent new ornithine decarboxylase inhibitor in neuroblastoma. (2020).
  • Structure and Enzymatic Activity of an Intellectual Disability-Associated Ornithine Decarboxylase Variant, G84R. (2022).
  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (n.d.).
  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers.
  • Application Notes and Protocols for Testing 7-Hydroxyemodin in Animal Models. (2025). Benchchem.
  • The experimental validation of multi‐purpose ODC inhibitors. A, Nine... (n.d.).
  • 1-Aminooxy-3-aminopropane, a new and potent inhibitor of polyamine biosynthesis that inhibits ornithine decarboxylase, adenosylmethionine decarboxylase and spermidine synthase. (n.d.). PubMed.
  • Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases. (2018). PMC.
  • Methods to assess Ornithine Decarboxylase (ODC) activity and Inhibition. (n.d.).
  • Preclinical Models for Neuroblastoma: Establishing a Baseline for Tre
  • Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors. (2025).
  • 3-Aminooxy-1-Aminopropane and Derivatives Have an Antiproliferative Effect on Cultured Plasmodium falciparum by Decreasing Intracellular Polyamine Concentrations. (n.d.). Antimicrobial Agents and Chemotherapy - ASM Journals.
  • Inhibition of Ornithine Decarboxylase (ODC) Decreases Tumor Vascularization and Reverses Spontaneous Tumors in ODC/Ras Transgenic Mice1. (2000). AACR Journals.
  • The Effect of Difluoromethylornithine on Decreasing Prostate Size and Polyamines in Men: Results of a Year-Long Phase IIb Randomized Placebo-Controlled Chemoprevention Trial. (n.d.). PMC.
  • Targeting ornithine decarboxylase by α-difluoromethylornithine inhibits tumor growth by impairing myeloid-derived suppressor cells. (n.d.). PMC.
  • Derivatives of 1-aminooxy-3-aminopropane as polyamine antimetabolites: stability and effects on BHK21/C13 cells. (n.d.). PubMed.
  • Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy. (2025). MDPI.
  • Preventing Cancer by Inhibiting Ornithine Decarboxylase: A Comparative Perspective on Synthetic vs.
  • Ornithine decarboxylase activity in in vivo and in vitro models of cerebral ischemia. (n.d.). PubMed.
  • Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. (n.d.). PMC.
  • DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. (2022). PMC.
  • DFMO Improves Survival and Increases Immune Cell Infiltration in Association with MYC Downregulation in the Pancreatic Tumor Microenvironment. (2021). MDPI.
  • Difluoromethylornithine (DFMO) and Neuroblastoma: A Review. (2023). PMC.
  • A structural insight into the inhibition of human and Leishmania donovani ornithine decarboxylases by 1-amino-oxy-3-aminopropane. (2007). PubMed.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validating Small-Molecule Binding: A Case Study of Butanoic acid, 2-(aminooxy)- using SPR and Isothermal Titration Calorimetry

For researchers and drug development professionals, the accurate characterization of interactions between small molecules and their protein targets is a cornerstone of successful therapeutic design. Fragment-based drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the accurate characterization of interactions between small molecules and their protein targets is a cornerstone of successful therapeutic design. Fragment-based drug discovery (FBDD) has emerged as a powerful strategy, focusing on identifying low molecular weight compounds that bind to targets, which are then optimized into high-affinity leads.[1][2] However, the weak affinities often exhibited by these fragments present significant detection challenges.[1]

This guide provides an in-depth comparison of two powerful biophysical techniques—Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)—for the validation of small-molecule binding events. Using Butanoic acid, 2-(aminooxy)- (MW: 119.12 g/mol ) as our model fragment, we will explore the causality behind experimental choices, provide detailed protocols, and demonstrate how to build a high-confidence binding narrative through orthogonal cross-validation.[3]

Part 1: Primary Analysis with Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free optical technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.[4][5] It has become a gold-standard method in FBDD due to its ability to provide kinetic data (association and dissociation rates) even for weak binders.[2][6]

The "Why": Causality in SPR Experimental Design

When analyzing a small molecule like Butanoic acid, 2-(aminooxy)-, every step in the experimental design is critical. The significant mass difference between the immobilized protein target (ligand) and the small molecule (analyte) necessitates a high surface density of active protein to generate a sufficient signal.[7][8]

  • Immobilization Strategy: The most common and robust method is covalent amine coupling of the protein target to a dextran-based (e.g., CM5) sensor chip.[9] This creates a stable surface capable of withstanding multiple binding and regeneration cycles. The protein is the preferred partner for immobilization because small molecules like Butanoic acid, 2-(aminooxy)- often lack the necessary functional groups (primary amines, thiols) for efficient coupling.[7][8]

  • Buffer Selection & Additives: Small molecules frequently suffer from poor aqueous solubility.[7] Therefore, the running buffer (e.g., HBS-EP+) is often supplemented with a low percentage of a co-solvent like dimethyl sulfoxide (DMSO), typically 1-5%.[8] It is crucial to ensure the DMSO concentration is identical in both the running buffer and the analyte samples to minimize bulk refractive index mismatches that can obscure the binding signal.[10]

  • Reference Channel: A reference flow cell, activated and blocked in the same way as the active channel but without the immobilized protein, is non-negotiable. It serves to subtract non-specific binding and bulk refractive index effects, isolating the true binding signal.[10]

Mandatory Visualization: SPR Experimental Workflow

SPR_Workflow cluster_prep Phase 1: System & Sample Preparation cluster_immob Phase 2: Ligand Immobilization (Target Protein) cluster_analysis Phase 3: Binding Analysis P1 Instrument Cleaning & Priming P2 Buffer Preparation (e.g., HBS-EP+ with 2% DMSO) P1->P2 P3 Analyte Preparation (Butanoic acid, 2-(aminooxy)-) Serial Dilution in Buffer P2->P3 A2 Analyte Injection Cycle (Association) P3->A2 I1 Sensor Chip Priming (e.g., CM5 Chip) I2 Surface Activation (NHS/EDC Injection) I1->I2 I3 Ligand Injection (Target Protein in Acetate Buffer) I2->I3 I4 Surface Deactivation (Ethanolamine Injection) I3->I4 A1 System Stabilization (Establish Stable Baseline) I4->A1 A1->A2 Repeat for each concentration A3 Dissociation Phase (Buffer Flow) A2->A3 Repeat for each concentration A4 Surface Regeneration (e.g., Glycine-HCl pH 2.5) A3->A4 Repeat for each concentration A4->A1 Repeat for each concentration A5 Data Modeling (e.g., 1:1 Langmuir) A4->A5

Caption: Workflow for a typical small-molecule SPR binding analysis.

Experimental Protocol: SPR Direct Binding Assay

This protocol outlines the binding analysis of Butanoic acid, 2-(aminooxy)- to a generic 50 kDa protein target.

1. System Preparation:

  • Instrument: Biacore T200 or similar.
  • Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20) supplemented with 2% DMSO. Filter and degas thoroughly.[11]
  • Immobilization Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl), 10 mM Sodium Acetate pH 5.0.[11]

2. Target Protein Immobilization (Amine Coupling):

  • Prime a CM5 sensor chip with running buffer.
  • Set the flow rate to 10 µL/min.
  • Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes to activate the surface of all flow cells.
  • Immediately inject the target protein (diluted to 20 µg/mL in 10 mM Sodium Acetate pH 5.0) over the desired flow cells (e.g., 2, 3, and 4) until the target immobilization level (e.g., ~10,000 RU) is reached. Do not inject protein over the reference flow cell (e.g., 1).
  • Inject 1 M Ethanolamine-HCl pH 8.5 for 7 minutes over all flow cells to deactivate any remaining active esters.

3. Analyte Binding Analysis (Multi-Cycle Kinetics):

  • Prepare a serial dilution of Butanoic acid, 2-(aminooxy)- in running buffer. For fragments, a high concentration range is needed (e.g., 500 µM, 250 µM, 125 µM, 62.5 µM, 31.25 µM, and a zero-analyte buffer blank).
  • Set the flow rate to 30 µL/min.
  • For each concentration, perform the following cycle:
  • Inject the analyte solution for 60 seconds (association phase).
  • Flow running buffer for 120 seconds (dissociation phase).
  • Inject a regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5) for 30 seconds to remove any bound analyte and prepare the surface for the next cycle.
  • Allow the baseline to stabilize for 60 seconds.

4. Data Analysis:

  • Process the data using evaluation software. Perform a double-reference subtraction (subtracting the reference flow cell signal, then the buffer blank injection signal).
  • Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[12]

Part 2: Orthogonal Cross-Validation with Isothermal Titration Calorimetry (ITC)

Relying solely on one technique can be risky, as artifacts can lead to false positives or negatives.[1] ITC provides an essential cross-validation checkpoint because it operates on a completely different physical principle. It directly measures the heat released or absorbed during a binding event in solution, providing a true measure of in-solution affinity and a complete thermodynamic profile (ΔH, ΔS) of the interaction.[13][14]

The "Why": Causality in ITC Experimental Design
  • In-Solution Measurement: ITC is an immobilization-free technique. This is its greatest strength for cross-validation, as it eliminates any potential artifacts arising from protein immobilization, such as steric hindrance or conformational changes.[13]

  • Thermodynamic Insight: ITC is the gold standard for determining the thermodynamic drivers of an interaction. It reveals whether binding is enthalpy-driven (favorable bond formation) or entropy-driven (favorable changes in system disorder), providing deep mechanistic insight that SPR cannot.

  • Sample Requirements: The main drawback of ITC is its higher sample consumption compared to SPR.[13] Both protein and ligand must be highly pure and in the exact same buffer to avoid large heats of dilution that can mask the binding signal.

Mandatory Visualization: ITC Experimental Workflow

ITC_Workflow cluster_prep Phase 1: System & Sample Preparation cluster_titration Phase 2: Titration Experiment cluster_analysis Phase 3: Data Analysis P1 Calorimeter Cleaning & Temperature Equilibration P2 Buffer Preparation & Dialysis (Protein and Ligand in identical buffer) P1->P2 P3 Precise Concentration Measurement (Protein and Ligand) P2->P3 T1 Load Sample Cell (Target Protein, e.g., 20 µM) P3->T1 T2 Load Injection Syringe (Butanoic acid, 2-(aminooxy)-, e.g., 200 µM) P3->T2 T1->T2 T3 Perform Titration (Series of small injections) T2->T3 D1 Integration of Raw Power Peaks (Generate Thermogram) T3->D1 D2 Subtraction of Dilution Heats (Control Experiment) D1->D2 D3 Fit Integrated Data (e.g., One-Set-of-Sites Model) D2->D3 D4 Determine Thermodynamic Parameters (KD, ΔH, ΔS, n) D3->D4

Caption: Workflow for a typical Isothermal Titration Calorimetry experiment.

Experimental Protocol: ITC Binding Assay

1. Sample Preparation:

  • Buffer: 20 mM Phosphate buffer pH 7.4, 150 mM NaCl, supplemented with 2% DMSO.
  • Protein & Ligand: Dialyze the target protein extensively against the ITC buffer. Dissolve the Butanoic acid, 2-(aminooxy)- powder directly into the final dialysis buffer to ensure a perfect match.
  • Concentrations: Accurately determine the final concentrations of both protein and ligand solutions. For a weak interaction, a high concentration is required. For example:
  • Sample Cell: 20 µM Target Protein.
  • Syringe: 200 µM Butanoic acid, 2-(aminooxy)-.

2. ITC Experiment:

  • Instrument: Malvern MicroCal PEAQ-ITC or similar.
  • Setup: Set the cell temperature to 25°C, the stirring speed to 750 rpm, and a reference power of 10 µcal/sec.
  • Titration: Perform an initial injection of 0.4 µL, followed by 18 subsequent injections of 2 µL each, with a spacing of 150 seconds between injections.
  • Control Experiment: Perform a separate titration of the ligand into buffer alone to measure the heat of dilution.

3. Data Analysis:

  • Integrate the raw power peaks to obtain the heat change per injection.
  • Subtract the heats of dilution from the heats of binding.
  • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.
  • Fit the resulting isotherm to a "One-Set-of-Sites" binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) is calculated automatically.

Part 3: Comparative Analysis and Data Synthesis

Neither SPR nor ITC is universally superior; they are complementary techniques that provide different, yet equally valuable, pieces of the binding puzzle.[15]

Data Presentation: SPR vs. ITC Comparison
FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Mass change at a surface affecting refractive index.[5]Heat change of a binding event in solution.[14]
Data Output Kinetics: ka, kdAffinity: KD (calculated)Thermodynamics: ΔH, ΔSAffinity: KD (direct)Stoichiometry: n
Throughput High; automated systems can run 96- or 384-well plates.[16][17]Low to Medium; requires sequential runs.
Sample Consumption Low (µg of protein for immobilization).[18]High (mg of protein and ligand).[13]
Key Advantage Provides kinetic information (on/off rates).True in-solution measurement; provides thermodynamic profile.[14]
Common Artifacts Immobilization effects, non-specific binding, mass transport limitations, bulk effects.[10]Mismatched buffers, heats of dilution, inaccurate concentrations.
Sensitivity Very high; ideal for detecting weak binders and fast kinetics.[2][19]Lower sensitivity; may be challenging for very weak (high mM) binders.
Building a Coherent Binding Narrative
  • Converging Evidence (High Confidence): If SPR yields a KD of 80 µM and ITC provides a similar KD of 100 µM, you have strong, orthogonally validated evidence of a genuine bimolecular interaction. The SPR data tells you how fast the interaction occurs, while the ITC data explains why it occurs (e.g., it is enthalpy-driven). This is the ideal outcome.

  • Diverging Evidence (Critical Thinking Required):

    • SPR shows binding, ITC does not: This could indicate an artifact of the SPR experiment. The protein's conformation may have changed upon immobilization, or the small molecule could be binding non-specifically to the sensor surface.[13]

    • ITC shows binding, SPR does not: This is less common but could occur if the interaction has extremely fast on- and off-rates that are difficult to resolve with the SPR instrument's time resolution, or if the binding event produces a very small change in refractive index (common for small fragments).

By employing both SPR for a primary screen and kinetic characterization and ITC for orthogonal validation and thermodynamic profiling, researchers can confidently identify and prioritize true fragment hits. This dual-pronged approach mitigates the risk of pursuing artifacts and builds a robust, trustworthy foundation for subsequent structure-based drug design efforts.[1][20]

References

  • Vangone, A., & Bonvin, A. M. J. J. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. [Link]

  • Ciulli, A., & Williams, G. (2016). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. Wiley Online Library. [Link]

  • Luchini, A., & Sbardella, G. (2025). Using biophysical techniques to enhance early-stage drug discovery: the impact and challenges. Taylor & Francis Online. [Link]

  • Erlanson, D. A., & Murray, C. W. (2019). Biophysical screening in fragment-based drug design: a brief overview. Oxford Academic. [Link]

  • Reibarkh, M., & Betz, M. (2026). Applied Biophysical Methods in Fragment-Based Drug Discovery. ResearchGate. [Link]

  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva. [Link]

  • Dunn, S. D., & Grynspan, F. (n.d.). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. PMC. [Link]

  • Zhang, Y., & Ye, L. (2023). Characterization of Small Molecule-Protein Interactions Using SPR Method. PubMed. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • PubChem. (n.d.). Butanoic acid, 2-(aminooxy)-. PubChem. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • University of Utah. (n.d.). This protocol describes how to collect binding data for a small molecule/protein interaction. University of Utah. [Link]

  • Sartorius. (2024). BLI vs. SPR: Choosing the Ideal Method for Analyzing Biomolecular Interactions. Sartorius. [Link]

  • Nicoya Lifesciences. (2018). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. Nicoya Lifesciences. [Link]

  • Reichert Technologies. (2024). Protein-Small Molecule Biomolecular Interactions – a Retrospective. Reichert Technologies. [Link]

  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad. [Link]

  • ACS Omega. (2021). Bulk-Effect-Free Method for Binding Kinetic Measurements Enabling Small-Molecule Affinity Characterization. ACS Publications. [Link]

  • Reichert Technologies. (2022). White Paper 2 Protein-Small Molecule Biomolecular Interactions -a Retrospective. ResearchGate. [Link]

  • PubMed. (2024). Discovery of Novel Aminobutanoic Acid-Based ASCT2 Inhibitors for the Treatment of Non-Small-Cell Lung Cancer. PubMed. [Link]

  • Aragen Life Sciences. (n.d.). Optimized SPR-Based Screening of RNA-Targeting Small Molecules. Aragen Life Sciences. [Link]

  • MDPI. (2021). Synthesis, DFT Study and Bioactivity Evaluation of New Butanoic Acid Derivatives as Antiviral Agents. MDPI. [Link]

  • PMC. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. PMC. [Link]

Sources

Safety & Regulatory Compliance

Safety

Butanoic acid, 2-(aminooxy)- proper disposal procedures

As a Senior Application Scientist, I understand that handling specialized biochemical reagents requires moving beyond generic safety data sheets. 2-(Aminooxy)butanoic acid (also known as α -aminooxybutyric acid) is a hig...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that handling specialized biochemical reagents requires moving beyond generic safety data sheets. 2-(Aminooxy)butanoic acid (also known as α -aminooxybutyric acid) is a highly valuable unnatural amino acid used extensively in drug development as a pyridoxal 5'-phosphate (PLP)-dependent enzyme inhibitor and a bioorthogonal linker.

However, its unique chemical structure—specifically the α -aminooxy moiety (-O-NH₂)—demands highly specific disposal protocols. This guide provides a self-validating, mechanistic approach to the safe operational handling and disposal of 2-(aminooxy)butanoic acid.

Chemical Profile & Mechanistic Hazards

To dispose of a chemical safely, we must first understand its reactivity. The primary hazard of 2-(aminooxy)butanoic acid does not come from the carboxylic acid backbone, but from the highly nucleophilic aminooxy group.

The Causality of the Hazard: Because of the "alpha-effect" (the adjacent oxygen atom donating electron density), the nitrogen in the aminooxy group is exceptionally reactive.

  • Exothermic Oxime Ligation: If this compound is indiscriminately thrown into a general "Non-Halogenated Organic Waste" carboy that contains ketones (e.g., acetone) or aldehydes, it will rapidly undergo oxime ligation. This reaction is exothermic and generates water, which can lead to dangerous pressure buildup and potential rupture of tightly sealed waste containers.

  • Oxidative Cleavage: Exposure to strong oxidizers (such as nitric acid or peroxides) can violently cleave the N-O bond, releasing toxic nitrogen oxide (NOx) gases.

Quantitative Data & Compatibility Summary
Property / RequirementSpecification / Protocol
Chemical Classification Non-halogenated organic acid / Aminooxy derivative
Primary Hazards Skin/eye irritant; Reactive with carbonyls and strong oxidizers
Incompatible Waste Streams Acetone, aldehydes, nitric acid, peroxides, cyanides
Required PPE Chem-resistant nitrile gloves (double-gloved), safety goggles, lab coat[1]
Storage Capacity Rule Fill liquid waste containers to NO MORE than 80% capacity to allow for vapor expansion[2]

Operational Disposal Plan: Step-by-Step Methodologies

Every protocol in your laboratory should be a self-validating system. Follow these steps to ensure regulatory compliance and physical safety.

Protocol A: Solid Waste Disposal (Unused Powder or Spills)
  • Containment & PPE: Conduct all cleanup inside a certified chemical fume hood. Don double nitrile gloves and safety goggles[1].

  • Collection: Do not use water to flush solid spills, as this spreads the reactive material. Use a non-sparking scoop to carefully sweep up the powder. If the powder is fine and prone to aerosolization, lightly dampen an inert absorbent pad (e.g., vermiculite or sand) with water to pick up the residue.

  • Segregation: Place the collected solid into a dedicated, leak-proof polyethylene container. Do not use steel containers , as organic acids can slowly corrode metal over time[3].

  • Labeling: Label the container strictly as "Hazardous Waste: 2-(Aminooxy)butanoic Acid (Solid)". Do not use abbreviations[2].

Protocol B: Liquid Waste Disposal (Aqueous & Organic Solutions)

Because this compound is used in both aqueous buffers (for enzymatic assays) and organic solvents (for peptide synthesis), waste routing depends on the solvent.

  • Solvent Verification: Determine if the solvent is aqueous or organic.

  • The Carbonyl Check (Critical Step): Before pouring an organic solution of 2-(aminooxy)butanoic acid into a bulk waste carboy, verify that the carboy does not contain acetone or other ketones. If it does, you must start a new, segregated waste container to prevent exothermic oxime formation.

  • pH Validation (Aqueous): For aqueous waste, check the pH using an indicator strip. Ensure the pH is between 5 and 9. Highly acidic solutions (pH < 2) mixed with this compound can cause precipitation, complicating the incineration process.

  • Transfer: Slowly pour the solution into the designated carboy. Stop filling when the container reaches 80% capacity. This headspace is a mandatory safety buffer for unexpected vapor expansion[2].

  • Final Destruction: Cap the container tightly. The universally accepted method for the final destruction of this class of organic waste is high-temperature incineration at an EPA/RCRA-approved facility[4].

Waste Routing Visualization

The following decision-tree diagram outlines the logical routing for 2-(aminooxy)butanoic acid waste streams to ensure safe segregation prior to incineration.

G Start 2-(Aminooxy)butanoic Acid Waste Solid Solid Waste (Powder/Spill) Start->Solid Liquid Liquid Waste (Solution) Start->Liquid Solid_Action Collect in Polyethylene Container Label: Solid Organic Waste Solid->Solid_Action Org Organic Solvent (e.g., EtOH, DMSO) Liquid->Org Aq Aqueous Buffer (Enzyme Assays) Liquid->Aq Incineration High-Temperature Incineration (EPA/RCRA Compliant) Solid_Action->Incineration Org_Action Non-Ketone Organic Carboy (Max 80% Capacity) Org->Org_Action Aq_Action Aqueous Waste Carboy (Verify pH 5-9) Aq->Aq_Action Org_Action->Incineration Aq_Action->Incineration

Workflow for the segregation and disposal of 2-(aminooxy)butanoic acid waste streams.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.